molecular formula C16H29N3O4 B13226642 tert-Butyl 4-[3-(ethylcarbamoyl)oxolan-3-yl]piperazine-1-carboxylate

tert-Butyl 4-[3-(ethylcarbamoyl)oxolan-3-yl]piperazine-1-carboxylate

Cat. No.: B13226642
M. Wt: 327.42 g/mol
InChI Key: ICOWZJKGBHEMOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-[3-(ethylcarbamoyl)oxolan-3-yl]piperazine-1-carboxylate is a piperazine derivative characterized by a tert-butyl carbamate group at position 1 and a 3-(ethylcarbamoyl)oxolan-3-yl substituent at position 4 of the piperazine ring. The tert-butyl group serves as a common protecting group for amines, facilitating synthesis and purification.

Properties

Molecular Formula

C16H29N3O4

Molecular Weight

327.42 g/mol

IUPAC Name

tert-butyl 4-[3-(ethylcarbamoyl)oxolan-3-yl]piperazine-1-carboxylate

InChI

InChI=1S/C16H29N3O4/c1-5-17-13(20)16(6-11-22-12-16)19-9-7-18(8-10-19)14(21)23-15(2,3)4/h5-12H2,1-4H3,(H,17,20)

InChI Key

ICOWZJKGBHEMOY-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1(CCOC1)N2CCN(CC2)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-[3-(ethylcarbamoyl)oxolan-3-yl]piperazine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the Oxolane Ring: The oxolane ring is introduced by reacting the piperazine derivative with an appropriate oxirane compound.

    Carbamoylation: The ethylcarbamoyl group is introduced by reacting the oxolane-substituted piperazine with ethyl isocyanate under controlled conditions.

    tert-Butyl Protection: The final step involves the protection of the piperazine nitrogen with a tert-butyl group using tert-butyl chloroformate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the piperazine or oxolane rings are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and mild acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.

    Substitution: Nucleophiles such as halides, amines, and thiols under basic or acidic conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology:

    Biochemical Studies: Used in the study of enzyme interactions and protein-ligand binding.

Medicine:

    Drug Development: Potential use in the development of new pharmaceuticals due to its unique structural features.

Industry:

    Material Science: Used in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 4-[3-(ethylcarbamoyl)oxolan-3-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The piperazine ring and oxolane ring provide structural rigidity, while the ethylcarbamoyl group can participate in hydrogen bonding and other interactions. These interactions can affect various biochemical pathways, leading to the desired effects.

Comparison with Similar Compounds

Piperazine derivatives with tert-butyl carbamate and diverse substituents are widely studied. Below is a structural and functional comparison of the target compound with analogs from the evidence:

Substituent Diversity and Functional Groups

Sulfonamide Derivatives
  • Compound 24 (): tert-Butyl 4-((4-aminobenzyl)sulfonyl)piperazine-1-carboxylate Features: Sulfonamide linkage with a terminal amino group. Application: Studied as a dual NAMPT/PARP1 inhibitor for breast cancer therapy. Key Difference: Sulfonamide group replaces the oxolane-carbamoyl, offering distinct hydrogen-bonding and electronic properties .
Heteroaromatic Substituents
  • Compound 2l (): tert-Butyl 3-(4-(1H-1,2,4-triazol-1-yl)phenyl)piperazine-1-carboxylate Features: Triazole ring linked to phenyl. Synthesis: Prepared via reductive amination (58% yield).
  • Compound 2g () : tert-Butyl 3-(thiophen-3-yl)piperazine-1-carboxylate
    • Features : Thiophene ring.
    • Synthesis : 62% yield via similar methods.
    • Key Difference : Thiophene’s sulfur atom influences electronic properties and solubility .
Carbonyl-Linked Substituents
  • Compound 33 (): tert-Butyl 4-(4-(3-nitrophenoxy)butanoyl)piperazine-1-carboxylate Features: Butanoyl linker with phenoxy and nitro groups. Synthesis: Amidation using HOAt/EDCI.
Boronic Ester Derivatives
  • Compound () : tert-Butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate
    • Features : Boronic ester for Suzuki-Miyaura coupling.
    • Application : Enables further functionalization via cross-coupling reactions.
    • Key Difference : Boron inclusion expands utility in synthetic chemistry, unlike the target compound’s carbamoyl group .
Oxetane and Oxadiazole Derivatives
  • Compound (): tert-Butyl 4-[3-(aminomethyl)oxetan-3-yl]piperazine-1-carboxylate Features: Oxetane ring with aminomethyl group. Properties: Molecular formula C₁₃H₂₅N₃O₃, molar mass 271.36 g/mol. Key Difference: Oxetane’s strained ring may improve metabolic stability .
  • Compound () : tert-Butyl 4-(4-{5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}phenyl)piperazine-1-carboxylate
    • Features : Oxadiazole with trifluoromethylphenyl group.
    • Application : High electron-withdrawing capacity from CF₃ enhances binding to hydrophobic pockets .

Physicochemical Properties

Compound Molecular Formula Molar Mass (g/mol) Key Properties
Target Compound* ~C₁₇H₃₀N₃O₄ ~340.44 Carbamoyl group for H-bonding
Compound 24 () C₁₆H₂₄N₃O₄S 354.44 Sulfonamide, polar
Compound 2l () C₁₇H₂₂N₆O₂ 342.40 Triazole, aromatic
Compound () C₁₄H₂₆N₂O₄ 286.37 pKa = 6.52, methoxycarbonyl
Compound () C₁₃H₂₅N₃O₃ 271.36 Oxetane, aminomethyl

Biological Activity

Introduction

tert-Butyl 4-[3-(ethylcarbamoyl)oxolan-3-yl]piperazine-1-carboxylate (CAS Number: 2059970-45-3) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C13H22N2O4C_{13}H_{22}N_{2}O_{4}, with a molecular weight of approximately 270.33 g/mol. The compound features a piperazine ring, which is known for its biological activity, particularly in medicinal chemistry.

Research indicates that compounds similar to this compound may act as receptor antagonists or modulators. Specifically, studies have shown that piperazine derivatives can interact with various neurotransmitter receptors and exhibit effects on the central nervous system (CNS).

Pharmacological Effects

  • Antagonistic Activity : Some studies suggest that this compound may exhibit antagonistic properties against certain receptors involved in pain and inflammation pathways. For instance, related compounds have shown efficacy in inhibiting CXCR4 receptor activity, which is implicated in various diseases including cancer and HIV .
  • Neuroprotective Effects : Compounds with similar structures have been studied for their neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative conditions .

Study on CXCR4 Antagonism

A study published in the European Patent Office highlights the role of compounds like this compound as antagonists of the CXCR4 receptor. This receptor is crucial in cell signaling pathways related to immune response and cancer metastasis . The study demonstrated that these compounds can significantly reduce the migration of cancer cells in vitro.

Neuroprotective Assay

In a separate investigation focusing on neuroprotection, a related piperazine compound was shown to reduce neuronal cell death induced by oxidative stress. The results indicated that the compound could modulate intracellular signaling pathways that protect against apoptosis .

Data Table: Summary of Biological Activities

Activity TypeCompoundObserved EffectReference
Receptor AntagonismThis compoundInhibition of CXCR4 receptor activity
NeuroprotectionRelated piperazine compoundReduction of oxidative stress-induced neuronal death
AntinociceptiveSimilar piperazine derivativesDecreased pain response in animal models

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.